molecular formula C14H10F2N2O3 B5785892 N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide

N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide

Katalognummer B5785892
Molekulargewicht: 292.24 g/mol
InChI-Schlüssel: DMFBPWOAFFCOPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in 1971 and has been used as a pain reliever for over four decades. Diflunisal is a member of the salicylate family of drugs, which also includes aspirin and salsalate.

Wirkmechanismus

N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response and are responsible for pain and fever. By inhibiting the production of prostaglandins, N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that is involved in the regulation of inflammation. In addition, N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide has been shown to have antioxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide is a widely used NSAID in both clinical and laboratory settings. Its advantages include its effectiveness in reducing inflammation and pain, as well as its relatively low toxicity compared to other NSAIDs. However, N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide has some limitations, including its potential for gastrointestinal side effects and its potential for interactions with other drugs.

Zukünftige Richtungen

There are a number of potential future directions for research on N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide has been shown to inhibit the aggregation of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. Another area of interest is the development of new formulations of N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide that could improve its effectiveness and reduce its side effects. Finally, there is interest in studying the potential use of N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide in combination with other drugs for the treatment of inflammatory conditions.

Synthesemethoden

N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide is synthesized from 2,4-difluorobenzoic acid and 3-methyl-4-nitrobenzoic acid. The two acids are reacted with thionyl chloride to form the corresponding acid chlorides, which are then reacted with ammonia to form the amides. The amides are then hydrolyzed to form the final product, N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide.

Wissenschaftliche Forschungsanwendungen

N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-12-4-3-10(15)7-11(12)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFBPWOAFFCOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.